molecular formula C8H15BF4N2 B177927 1-Propyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 157310-72-0

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No.: B177927
CAS No.: 157310-72-0
M. Wt: 226.03 g/mol
InChI Key: VLYRTGGVSZQHBT-UHFFFAOYSA-N
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Description

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C₈H₁₅N₂BF₄ . It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make them highly valuable in various scientific and industrial applications .

Scientific Research Applications

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate typically involves the alkylation of 2,3-dimethylimidazole with 1-bromopropane, followed by anion exchange with tetrafluoroboric acid. The reaction conditions often include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.

Comparison with Similar Compounds

1-Propyl-2,3-dimethylimidazolium tetrafluoroborate can be compared with other similar ionic liquids, such as:

  • 1-Propyl-3-methylimidazolium tetrafluoroborate
  • 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
  • 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

The uniqueness of this compound lies in its specific alkyl chain length and substitution pattern on the imidazolium ring, which influence its physical and chemical properties. For instance, the presence of two methyl groups on the imidazolium ring can enhance its thermal stability and solvation abilities compared to other imidazolium-based ionic liquids .

Properties

IUPAC Name

1,2-dimethyl-3-propylimidazol-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.BF4/c1-4-5-10-7-6-9(3)8(10)2;2-1(3,4)5/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYRTGGVSZQHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the densities and viscosities of 1-propyl-2,3-dimethylimidazolium tetrafluoroborate and water mixtures?

A1: Understanding the densities and viscosities of this compound ([PDMIM][BF4]) and water mixtures is crucial for several reasons. [] These properties are essential for designing and optimizing processes that involve mass transfer, fluid flow, and heat transfer, especially in applications where [PDMIM][BF4] is used as a solvent or electrolyte. [] For example, knowing how the viscosity changes with temperature and composition helps predict the efficiency of mixing, pumping, and separation processes. [] Additionally, these properties provide insights into the molecular interactions and structural organization within the mixture, contributing to a deeper understanding of the solution's behavior. []

Q2: How well does the Redlich-Kister equation describe the excess molar volumes and viscosity deviations of [PDMIM][BF4] and water mixtures?

A2: The Redlich-Kister equation effectively models the excess molar volumes and viscosity deviations of [PDMIM][BF4] and water binary mixtures. [] Researchers successfully fitted experimental data to this equation, obtaining coefficients that quantify the non-ideal behavior of the mixtures. [] The calculated standard errors from the fitting process were also provided, indicating the accuracy and reliability of the model in representing the experimental observations. []

Q3: Are there other research areas investigating [PDMIM][BF4] mixtures?

A3: Yes, research on [PDMIM][BF4] extends beyond its mixtures with water. One study explores the volumetric and transport properties of [PDMIM][BF4] in mixtures with other compounds. [] This research likely investigates how the physicochemical properties of the mixtures vary with different compositions and potentially explores their applications in diverse fields. []

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